5,7-Difluoro-2-phenylquinoline-4-carboxylic acid
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Overview
Description
5,7-Difluoro-2-phenylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents.
Preparation Methods
The synthesis of 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the reaction of 4,5-difluoro-2-nitrobenzoic acid with suitable reagents to form the quinoline ring system. Industrial production methods may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,7-Difluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.
Major products formed from these reactions include substituted quinolines and quinoline derivatives with enhanced biological activity .
Scientific Research Applications
5,7-Difluoro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, this compound can modulate gene expression, leading to cell cycle arrest and apoptosis in cancer cells . The fluorine atoms enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar compounds include other fluorinated quinolines and quinoline derivatives, such as:
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-Trichloro-6,7-difluoroquinolone
- 2-Phenylquinoline-4-carboxylic acid
Compared to these compounds, 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and stability .
Properties
Molecular Formula |
C16H9F2NO2 |
---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
5,7-difluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9F2NO2/c17-10-6-12(18)15-11(16(20)21)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI Key |
GORADXJPRQTQFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=CC(=C3)F)F |
Origin of Product |
United States |
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